molecular formula C19H19F3N4OS B2738409 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034554-94-2

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2738409
CAS No.: 2034554-94-2
M. Wt: 408.44
InChI Key: DWPUUCLJLBBFFT-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmacology known to contribute to diverse biological activities . The structure is further modified with a 3-(trifluoromethyl)pyrazole moiety, a heterocycle frequently employed in the design of bioactive molecules due to its metabolic stability and ability to modulate electronic properties . The integration of these subunits suggests potential application as a key intermediate or target molecule in developing novel therapeutic agents. Researchers can utilize this compound as a chemical probe for high-throughput screening, in structure-activity relationship (SAR) studies to optimize lead compounds, or in biochemical assays to investigate specific protein interactions. The presence of the carboxamide linker and the cyclopentyl group offers points for further chemical diversification, making it a versatile building block for constructing more complex chemical libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the material safety data sheet (MSDS) for detailed handling and disposal information.

Properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4OS/c20-19(21,22)17-7-8-25(24-17)9-10-26(14-3-1-2-4-14)18(27)13-5-6-15-16(11-13)28-12-23-15/h5-8,11-12,14H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPUUCLJLBBFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:

  • Formation of the pyrazole ring: : This step may involve the condensation of appropriate hydrazines with 1,3-diketones under acidic conditions to yield the desired pyrazole.

  • Introduction of the trifluoromethyl group: : A trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) and a strong base.

  • Construction of the benzo[d]thiazole core: : This step could involve the cyclization of ortho-aminothiophenols with carboxylic acids or their derivatives under dehydrating conditions.

  • Coupling of the pyrazole and benzo[d]thiazole units: : Achieved through nucleophilic substitution reactions, using appropriate linkers and catalysts.

  • Final coupling with the cyclopentylamine moiety: : Typically involves amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Scaling up the synthesis for industrial production necessitates optimization of reaction conditions, such as temperature, pressure, and choice of solvents. Continuous flow chemistry and automated synthesis platforms are often utilized to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can occur on specific moieties, transforming the compound into oxides or hydroxyl derivatives.

  • Reduction: : Might target functional groups like nitro groups if present, converting them into amines.

  • Substitution: : The compound can undergo electrophilic or nucleophilic substitution depending on the reactive sites.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution reagents: : Alkyl halides, acyl chlorides under the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used, potentially leading to various derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1. Enzyme Inhibition Studies

The compound is primarily investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies. The trifluoromethyl group enhances binding affinity to target proteins, while the sulfonamide moiety facilitates hydrogen bonding, modulating protein activity effectively .

1.2. Anticancer Properties

Recent studies have explored the anticancer properties of similar compounds within the benzo[d]thiazole family. The unique structural features of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide suggest potential efficacy against various cancer cell lines, although specific studies on this compound are still limited .

1.3. Antimicrobial Activity

The compound's structural analogs have exhibited antimicrobial properties, indicating that this compound may also possess similar activities. This aspect is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Biological Evaluation

2.1. In Silico Studies

Molecular docking studies have been employed to evaluate the binding interactions of this compound with various biological targets. These studies suggest that the compound could serve as a lead compound for further modifications aimed at enhancing its biological activity against specific targets such as 5-lipoxygenase, which is implicated in inflammatory responses .

2.2. Structure-Activity Relationship (SAR)

The structure-activity relationship of related compounds has been extensively studied, providing insights into how modifications to the benzo[d]thiazole and pyrazole moieties can influence biological activity. This knowledge is crucial for optimizing the efficacy and selectivity of this compound in therapeutic applications .

Synthetic Applications

3.1. Synthesis as a Building Block

This compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecular architectures. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in drug discovery and development processes .

3.2. Industrial Production Methods

In industrial settings, optimizing the synthesis of this compound can lead to more efficient production methods that maximize yield while minimizing costs. Techniques such as continuous flow reactors and advanced purification methods are being explored to enhance the scalability of its production .

Conclusion and Future Directions

This compound holds significant promise in medicinal chemistry due to its multifaceted applications ranging from enzyme inhibition to potential anticancer and antimicrobial activities. Ongoing research focusing on its biological evaluation and synthetic optimizations will be critical in unlocking its full therapeutic potential.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Enzyme InhibitionPotential anti-inflammatory effects through enzyme inhibition
Anticancer PropertiesEfficacy against cancer cell lines (analogous compounds studied)
Antimicrobial ActivityPossible antimicrobial properties based on structural analogs
In Silico StudiesMolecular docking for target interactions
Synthetic ApplicationsBuilding block for complex organic synthesis

Mechanism of Action

The compound’s mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. This can affect various cellular pathways, leading to changes in biochemical and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound belongs to a broader class of heterocyclic carboxamides. Key structural analogs and their distinguishing features include:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Hypothesized Activity
Target Compound Benzo[d]thiazole Cyclopentyl, trifluoromethylpyrazole, ethyl carboxamide Kinase inhibition, antimicrobial
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide Benzothiazole Ethoxybenzothiazole, tetrafluoropropoxymethylbenzamide Anti-inflammatory, antiviral
4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide Hexahydroquinoline Dichlorophenyl, pyridinyl carboxamide Anticancer (topoisomerase inhibition)
(S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide Pyridine-indazole-pyrazole hybrid Cyclopropyl-trifluoromethylpyrazole, difluorophenyl, sulfonamido Kinase inhibition (e.g., JAK/STAT)

Key Observations

Benzo[d]thiazole vs. Benzothiazole Derivatives :

  • The target compound’s benzo[d]thiazole core is structurally distinct from simpler benzothiazole derivatives (e.g., ), which lack the fused bicyclic system. This difference may enhance π-π stacking interactions with biological targets, improving potency .
  • Ethyl-linked trifluoromethylpyrazole in the target compound contrasts with tetrafluoropropoxymethyl groups in , which may reduce metabolic oxidation but increase steric hindrance.

Trifluoromethylpyrazole Motif :

  • The trifluoromethyl group is a recurring pharmacophore in kinase inhibitors (e.g., ), where it stabilizes ligand-receptor interactions. However, its placement on pyrazole (vs. indazole in ) may alter selectivity profiles.

Biological Activity

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several steps, starting from the preparation of key intermediates. A common synthetic route includes:

  • Preparation of 3-(trifluoromethyl)-1H-pyrazole : This can be achieved through the reaction of hydrazine with 3-(trifluoromethyl)acrylonitrile under acidic conditions.
  • Formation of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine : This intermediate is synthesized by reacting 3-(trifluoromethyl)-1H-pyrazole with ethylene diamine.
  • Final coupling reaction : The benzo[d]thiazole-6-carboxamide moiety is introduced through a coupling reaction with the previously formed amine.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. For instance, it has shown potential in modulating cyclooxygenase (COX) activity, which is crucial in the inflammatory response .
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways associated with cancer and neurological disorders .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound has cytotoxic effects against various cancer cell lines. For example, it demonstrated significant inhibitory effects on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values in the micromolar range .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : A study demonstrated the compound's ability to inhibit cell proliferation in multiple cancer cell lines. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : Research into its mechanism revealed that the trifluoromethyl group enhances binding affinity to target proteins, potentially increasing selectivity and efficacy against specific pathways involved in disease progression .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerHeLa (cervical carcinoma)12.5
Caco-2 (colon adenocarcinoma)15.0
Anti-inflammatoryRAW 264.7 macrophages8.0
Enzyme InhibitionCOX-1 and COX-25.0

Q & A

Q. What are the common synthetic routes for synthesizing N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide and its analogs?

Synthesis typically involves coupling reactions between carboxylic acid derivatives and amines. For example, method A (carbodiimide-mediated coupling) is used with benzo[d]thiazole-6-carboxylic acid and substituted ethylamines under reflux in polar aprotic solvents like DMF. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

1H/13C NMR confirms substituent positions and stereochemistry, while ESI-MS validates molecular weight. IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC, and elemental analysis ensures stoichiometric consistency .

Q. What initial biological screening assays are recommended for this compound?

Antimicrobial activity can be tested using disk diffusion assays, while cytotoxicity is evaluated via MTT assays in cancer cell lines. Enzyme inhibition studies (e.g., kinase assays) are recommended for target-specific profiling .

Q. What are the key considerations in selecting amines and carboxylic acid precursors for analogous compounds?

Steric hindrance (e.g., cyclopentyl vs. linear alkyl chains) and electronic effects (electron-withdrawing groups like trifluoromethyl) influence coupling efficiency and bioactivity. Amines with bulky substituents may require optimized reaction conditions to improve yields .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in low-yielding steps?

Low yields (e.g., 3–6% in some analogs ) may arise from poor solubility or side reactions. Strategies include:

  • Solvent optimization : Switching to acetonitrile or THF to enhance reactant compatibility .
  • Catalyst use : Employing DMAP or HOBt to accelerate carbodiimide-mediated couplings .
  • Temperature control : Reflux conditions (70–80°C) improve kinetics without decomposition .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may stem from assay variability or impurities. Solutions include:

  • Purity validation : Use HPLC-MS to confirm >95% purity .
  • Standardized assays : Replicate studies under identical conditions (e.g., pH, cell lines) .
  • Orthogonal models : Compare results across in vitro, in silico, and in vivo systems .

Q. How to design experiments to study the compound’s interaction with biological targets?

  • Molecular docking : Predict binding modes to enzymes/receptors (e.g., triazole derivatives in kinase pockets ).
  • Surface plasmon resonance (SPR) : Quantify binding affinity and kinetics .
  • Mutagenesis studies : Identify critical residues in target proteins using site-directed mutagenesis .

Q. How to address solubility challenges in in vitro assays for this hydrophobic compound?

  • Solvent systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation .
  • Prodrug approaches : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
  • Vehicle controls : Validate that solvents do not interfere with assay readouts .

Q. What computational methods aid in predicting metabolic stability and toxicity?

  • In silico tools : SwissADME or ADMET Predictor™ estimate metabolic pathways and CYP450 interactions.
  • Molecular dynamics simulations : Model interactions with metabolic enzymes (e.g., cytochrome P450) .

Q. How to confirm the role of the trifluoromethyl group in target binding through SAR studies?

  • Analog synthesis : Replace -CF3 with -CH3, -Cl, or -H and compare bioactivity .
  • Crystallography : Resolve ligand-target co-crystal structures to visualize hydrophobic/electrostatic interactions .

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